2,2-Bis(3-amino-4-hydroxyphenyl)adamantane

Vue d'ensemble

Description

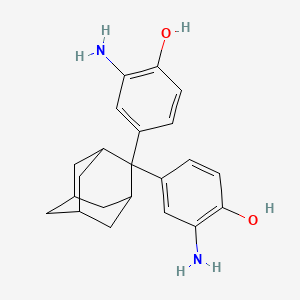

2,2-Bis(3-amino-4-hydroxyphenyl)adamantane is an organic compound with the molecular formula C22H26N2O2. It is characterized by the presence of two amino and two hydroxy groups attached to a phenyl ring, which is further connected to an adamantane core. This compound is known for its multifunctional properties and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane typically involves several steps:

Nitration: 2,2-bis(3-nitrophenyl)adamantane is synthesized by treating adamantane with a mixture of sulfuric acid and nitric acid.

Reduction: The nitro groups are reduced to amino groups using reducing agents such as sodium bisulfite.

Diazotization: The amino groups are converted to diazo compounds under alkaline conditions.

Final Reaction: The diazo compounds react with nitrous acid or nitrate to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Bis(3-amino-4-hydroxyphenyl)adamantane undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form amines.

Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Polybenzoxazole Production

One of the primary applications of 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane is as a precursor in the synthesis of polybenzoxazole (PBO). PBO is known for its excellent thermal stability and mechanical properties, making it ideal for:

- Interlayer Insulating Films : Used in multilayer wiring boards and semiconductor devices.

- Protective Coatings : Applied in flexible printed circuits and liquid crystal alignment layers .

Optical Elements

Research indicates that derivatives of adamantane can be utilized to produce optical components such as:

- Optical Disk Substrates

- Optical Fibers

- Lenses

These applications benefit from the compound's optical characteristics combined with heat resistance .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Specifically:

- The compound has shown growth inhibition in various human colorectal cancer cell lines (Colo 205, HT-29, HCT-15).

- Mechanistic studies suggest that it functions through pathways involving p21 and p53 proteins, indicating its potential as a therapeutic agent against cancer .

Data Summary Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Material Science | Polybenzoxazole production | High thermal stability and mechanical strength |

| Interlayer insulating films | Electrical insulation | |

| Optical Components | Optical disk substrates | Enhanced optical characteristics |

| Optical fibers | Heat resistance | |

| Pharmaceutical | Anticancer agent | Growth inhibition in colorectal cancer cells |

| Mechanistic insights | Involvement of p21 and p53 proteins |

Future Research Directions

Further research is needed to explore:

- The full spectrum of biological activities beyond anticancer effects.

- Optimization of synthesis methods for higher yields and purity.

- The development of composite materials incorporating this compound for enhanced performance in industrial applications.

Mécanisme D'action

The mechanism of action of 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane involves its interaction with molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects, such as inhibition or activation of enzymatic activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: This compound has similar functional groups but includes a hexafluoropropane moiety, which imparts different physical and chemical properties.

1,3-Dehydroadamantane: A derivative of adamantane with different substitution patterns and reactivity.

Uniqueness

2,2-Bis(3-amino-4-hydroxyphenyl)adamantane is unique due to its specific combination of amino and hydroxy groups attached to an adamantane core. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and organic synthesis.

Activité Biologique

2,2-Bis(3-amino-4-hydroxyphenyl)adamantane, commonly referred to as ADHAB, is a compound characterized by its unique adamantane structure combined with amino and hydroxy functional groups. This compound has garnered attention in various fields of research, particularly for its potential applications in materials science and medicinal chemistry. This article aims to explore the biological activity of ADHAB, summarizing relevant research findings and case studies.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- Physical State : Solid

- Melting Point : 254 °C

- Solubility : Soluble in dimethylformamide .

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O2 |

| Molecular Weight | 258.32 g/mol |

| Melting Point | 254 °C |

| Solubility | Dimethylformamide |

Antiestrogenic Properties

Recent studies have highlighted the antiestrogenic properties of adamantane derivatives, including ADHAB. Research indicates that compounds based on the adamantane core can function as high-affinity ligands for estrogen receptors, particularly ERα. These compounds exhibit significant antiproliferative effects on estrogen receptor-positive breast cancer cells, making them promising candidates for breast cancer therapy .

In a comparative study, various adamantyl compounds were synthesized and tested for their binding affinities to ERα. The results demonstrated a strong correlation between structural modifications and biological activity, with some derivatives showing affinities comparable to or exceeding that of estradiol, the natural ligand for ERα .

The mechanism by which ADHAB exerts its biological effects is believed to involve modulation of estrogen receptor signaling pathways. By binding to ERα, ADHAB may inhibit the receptor's activity, thereby reducing the proliferation of cancer cells that rely on estrogen for growth. This action not only suppresses cell proliferation but also downregulates the expression of genes associated with estrogen signaling .

Case Studies

- Synthesis and Characterization : A study focused on synthesizing ADHAB and evaluating its gas separation properties found that the compound's bulky adamantane groups contributed to its unique physical properties, enhancing its potential applications in membrane technologies .

- Comparative Efficacy Study : Another research effort compared the efficacy of various adamantane derivatives in suppressing breast cancer cell proliferation. ADHAB was among the top performers, demonstrating low nanomolar potency in inhibiting cell growth and downregulating ERα levels .

- Polymer Applications : The utility of ADHAB in polymer science was explored through its incorporation into polybenzoxazole matrices. These materials exhibited enhanced thermal stability and mechanical properties, indicating that ADHAB could serve as a valuable building block in advanced material applications .

Safety and Handling

ADHAB is classified as a hazardous substance with specific safety precautions necessary during handling:

Propriétés

IUPAC Name |

2-amino-4-[2-(3-amino-4-hydroxyphenyl)-2-adamantyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c23-18-10-14(1-3-20(18)25)22(15-2-4-21(26)19(24)11-15)16-6-12-5-13(8-16)9-17(22)7-12/h1-4,10-13,16-17,25-26H,5-9,23-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYFUBUELUHIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630557 | |

| Record name | 4,4'-(Tricyclo[3.3.1.1~3,7~]decane-2,2-diyl)bis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753023-32-4 | |

| Record name | 4,4'-(Tricyclo[3.3.1.1~3,7~]decane-2,2-diyl)bis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.